2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide
Description
This compound (CAS: 6003-72-1) is a rhodanine derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 2-fluorobenzylidene group at the 5-position and an N-(3-hydroxyphenyl)acetamide moiety at the 3-position. Its molecular formula is C₁₉H₁₄FN₂O₃S₂, with a monoisotopic mass of 410.04 g/mol . The Z-configuration of the benzylidene double bond is critical for maintaining its planar structure, which influences biological interactions such as enzyme inhibition or receptor binding .
Properties
IUPAC Name |
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3S2/c19-14-7-2-1-4-11(14)8-15-17(24)21(18(25)26-15)10-16(23)20-12-5-3-6-13(22)9-12/h1-9,22H,10H2,(H,20,23)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWDVYPRMKTZTC-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=CC=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=CC=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide typically involves the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidine ring. The final step involves the acylation of the thiazolidine derivative with 3-hydroxyphenylacetic acid under acidic or basic conditions .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity, possibly using catalysts or advanced techniques like microwave-assisted synthesis to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thioethers or thiols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring and fluorobenzylidene moiety are crucial for its binding affinity and activity. It may inhibit enzyme activity by forming a covalent bond with the active site or by inducing conformational changes that reduce enzyme function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of rhodanine-acetamide hybrids, which are studied for antimicrobial, anticancer, and enzyme-inhibitory activities. Below is a detailed comparison with structurally and functionally related analogues:
Structural Analogues with Modified Benzylidene Groups
N-(2-Methylphenyl)-2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
Synthesized by Rana et al. (2012), this analogue replaces the 2-fluorobenzylidene with an unsubstituted benzylidene and the 3-hydroxyphenyl with a 2-methylphenyl group. The absence of fluorine reduces electronegativity, while the methyl group decreases polarity, resulting in a lower melting point (132–134°C vs. undetermined for the target compound) .
Key Difference : Reduced bioactivity in antimicrobial assays compared to halogenated derivatives due to weaker electronic interactions .- 2-[(5Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide This compound (CAS: 307540-92-7) substitutes 2-fluoro with 3-bromo and N-(3-hydroxyphenyl) with N-(2-phenylethyl).
Analogues with Varied Acetamide Substituents
N-(4-Methoxyphenyl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
The 4-methoxyphenyl group increases lipophilicity compared to the 3-hydroxyphenyl in the target compound. Methoxy’s electron-donating nature may enhance π-π stacking but reduce hydrogen-bonding capacity, affecting solubility .
Bioactive Rhodanine Derivatives
ML302 (N-(4-methylpiperazin-1-yl)-2-[(5Z)-4-oxo-2-thioxo-5-(2,3,6-trichlorobenzylidene)-1,3-thiazolidin-3-yl]acetamide)
A potent inhibitor of metallo-β-lactamase IMP-1, ML302’s trichlorobenzylidene group enables strong Zn²⁺ chelation via its thiolate and carboxylate groups. The target compound’s 2-fluoro substitution may offer weaker metal-binding but improved selectivity due to smaller steric hindrance .[(5Z)-5-(1-(5-Butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (7)
This carboxylic acid derivative (melting point: 213–215°C) exhibits a redshifted UV λmax (388 nm) due to extended conjugation from the pyrazine ring, unlike the target compound’s simpler benzylidene system .
Comparative Data Tables
Table 1: Physicochemical Properties
Research Findings and Implications
- Solubility: The 3-hydroxyphenyl group may increase aqueous solubility relative to non-polar substituents (e.g., 2-methylphenyl), though this is offset by the lipophilic thiazolidinone core .
- Thermal Stability : Rhodanine derivatives with extended conjugation (e.g., pyrazine in compound 7) exhibit higher melting points, suggesting that the target compound’s stability is moderate .
Biological Activity
2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide is a thiazolidinone derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 377.4 g/mol. The IUPAC name is this compound. The structural features include a thiazolidinone core and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H12FN3O3S2 |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization to form the thiazolidinone ring. The final product is obtained through acylation with an appropriate acyl chloride. This method allows for the introduction of various substituents that can modulate biological activity.
Anticancer Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) cells. The half-maximal inhibitory concentration (IC50) values for these compounds range from 7.0 to 20.3 µM, indicating potent activity against tumor cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of thiazolidinones possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds typically range from 16 to 32 mg/ml . Additionally, some derivatives have shown promising activity against Plasmodium falciparum, suggesting potential use in antimalarial therapies.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound interacts with specific enzymes, such as cyclooxygenase, leading to anti-inflammatory effects.
- Reactive Oxygen Species (ROS) : Some studies indicate that thiazolidinone derivatives increase ROS levels in cancer cells, contributing to apoptosis and cell cycle arrest .
- DNA Interaction : There is evidence suggesting that these compounds may bind to DNA or proteins, disrupting cellular functions and promoting cytotoxicity .
Case Studies
Several studies have highlighted the potential therapeutic applications of thiazolidinone derivatives:
- Antitumor Studies : A series of experiments demonstrated that modifications on the thiazolidinone core could enhance anticancer activity by improving solubility and bioavailability.
- Antimicrobial Efficacy : Research focusing on various substituents revealed that certain modifications significantly enhance antibacterial efficacy against resistant strains.
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction efficiency be monitored?
The synthesis typically involves a multi-step condensation reaction. A common route includes:
- Step 1 : Condensation of a thiazolidinone precursor (e.g., 5-(2-fluorobenzylidene)-2-thioxo-thiazolidin-4-one) with 3-hydroxyphenylacetamide derivatives.
- Step 2 : Use of polar aprotic solvents (e.g., DMF) and catalysts like sodium acetate or piperidine to facilitate benzylidene formation .
- Step 3 : Reflux conditions (2–6 hours) under inert atmosphere to stabilize the Z-configuration .
Q. Monitoring Methods :
- Thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases.
- High-performance liquid chromatography (HPLC) for purity assessment (>95%) .
Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?
The Z-configuration is confirmed via:
- 1H-NMR Spectroscopy : Coupling constants (J) between the benzylidene proton and adjacent groups. For Z-isomers, J values typically range from 10–12 Hz due to restricted rotation .
- X-ray Crystallography : Definitive structural elucidation, showing the spatial arrangement of the fluorobenzylidene group relative to the thiazolidinone ring .
- UV-Vis Spectroscopy : Absorption maxima shifts (e.g., 320–350 nm) correlate with conjugation patterns in Z-isomers .
Q. What initial biological screening approaches are recommended for this compound?
- Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) or proteases using fluorescence-based substrates. IC50 values <10 µM suggest therapeutic potential .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical purity?
Variables to Optimize :
| Variable | Impact | Optimal Range |
|---|---|---|
| Solvent | DMF enhances solubility but may promote side reactions. Ethanol reduces byproducts but lowers reaction rate. | DMF:AcOH (3:1 v/v) |
| Temperature | Higher temps (>80°C) accelerate condensation but risk decomposition. | 60–70°C |
| Catalyst | Piperidine increases benzylidene formation efficiency vs. acetic acid. | 0.5–1.0 eq. piperidine |
Q. Strategies :
- Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 2 hours) .
- Employ gradient HPLC purification to separate Z/E isomers .
Q. How to resolve contradictions in reported biological activity data across studies?
Case Example : Discrepancies in antimicrobial activity (e.g., MIC values varying by 10-fold).
- Root Cause : Differences in bacterial strains, compound purity, or assay protocols.
- Resolution :
- Standardize testing using CLSI guidelines.
- Synthesize analogs (e.g., replacing 2-fluorobenzylidene with 4-methoxy) to isolate structure-activity relationships .
- Validate results with orthogonal assays (e.g., time-kill kinetics) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to PPAR-γ or EGFR kinases. Key interactions include hydrogen bonding with the 3-hydroxyphenyl group and hydrophobic contacts with the fluorobenzylidene moiety .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with IC50 values to design potent analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
